2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide
Overview
Description
PyCM is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18. It is a derivative of cyanoacetohydrazides .
Synthesis Analysis
Cyanoacetohydrazides, like PyCM, are used as precursors in reactions leading to the construction of heterocycles . They can act as both an N- and C-nucleophile, allowing for a variety of condensation and substitution reactions .Molecular Structure Analysis
The InChI code for PyCM is 1S/C9H10N3OS/c1-7-3-5-14-8(7)6-11-12-9(13)2-4-10/h3,5-6,14H,2H2,1H3,(H,12,13)/b11-6+ .Chemical Reactions Analysis
Cyanoacetohydrazides are versatile substrates that can react with various nucleophiles and electrophiles to synthesize a variety of polyfunctional heterocyclic compounds . The carbonyl and cyano functions in these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- A study utilized 2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide as a key intermediate for synthesizing novel dithiolane, thiophene, coumarin, 2-pyridone, and other related products, which were characterized and evaluated for their antimicrobial activity (Mahmoud et al., 2017).
Utility in Synthesis of Nitrogen Heterocycles
- Another study highlighted the use of a similar compound in the synthesis of nitrogen heterocycles and other products, underlining its potential in diverse chemical synthesis applications (Ramadan et al., 2019).
Design and Evaluation for Antimicrobial Applications
- Research has also involved treatment of this compound with various reagents to produce novel compounds, with their antimicrobial activity being a focus of investigation (Khidre et al., 2017).
Catalytic Activity in Oxidation of Olefins
- Additionally, this compound has been utilized in creating manganese(II) complexes, which were studied for their catalytic activity in olefin oxidation, demonstrating its utility in chemical catalysis (Bikas et al., 2017).
Antitumor and Antileishmanial Activities
- There have also been studies exploring the antitumor activity of derivatives of this compound, offering insights into potential applications in cancer research (Ghorab & Alsaid, 2012). Another research focused on evaluating the antileishmanial activity of analogues, showcasing its potential in treating leishmaniasis (Ahsan et al., 2016).
Corrosion Inhibition
- Additionally, this compound has been used as a corrosion inhibitor for galvanized steel and stainless steel, underscoring its applicability in material science and engineering (Gaber, 2021).
Properties
IUPAC Name |
2-cyano-N-[(E)-1H-pyrrol-2-ylmethylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-4-3-8(13)12-11-6-7-2-1-5-10-7/h1-2,5-6,10H,3H2,(H,12,13)/b11-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNICZRQGFYMMJ-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=NNC(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=N/NC(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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